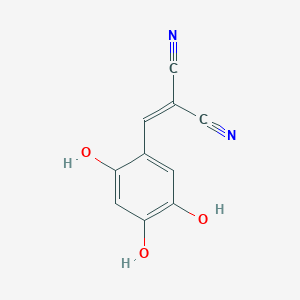
2-(2,4,5-Trihydroxybenzylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,5-Trihydroxybenzylidene)malononitrile is a synthetic organic compound known for its unique chemical structure and significant biological activities. It is characterized by the presence of three hydroxyl groups on the benzylidene ring and a malononitrile moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,5-Trihydroxybenzylidene)malononitrile typically involves the condensation of 2,4,5-trihydroxybenzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups on the benzylidene ring can undergo oxidation to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and their derivatives.
Substitution: Esters and ethers of the original compound.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its role as an inhibitor of protein tyrosine kinases, which are crucial in cell signaling pathways .
- Studied for its potential anti-cancer properties due to its ability to inhibit cell proliferation .
Medicine:
- Explored as a therapeutic agent in the treatment of diseases involving abnormal cell growth, such as cancer .
- Potential use in the development of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The biological activity of 2-(2,4,5-Trihydroxybenzylidene)malononitrile is primarily attributed to its ability to inhibit protein tyrosine kinases. These enzymes play a critical role in the regulation of various cellular processes, including growth, differentiation, and metabolism. By binding to the active site of these kinases, the compound prevents the phosphorylation of tyrosine residues on target proteins, thereby disrupting downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
4,5-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group compared to 2-(2,4,5-Trihydroxybenzylidene)malononitrile.
2,4-Dihydroxybenzylidene malononitrile: Lacks one hydroxyl group and has different substitution patterns on the benzylidene ring.
Uniqueness: this compound is unique due to the specific arrangement of hydroxyl groups on the benzylidene ring, which significantly influences its chemical reactivity and biological activity. This unique structure allows it to interact with a broader range of biological targets and participate in diverse chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C10H6N2O3 |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-[(2,4,5-trihydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H6N2O3/c11-4-6(5-12)1-7-2-9(14)10(15)3-8(7)13/h1-3,13-15H |
Clé InChI |
FQXQPDTZQLCEKN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1O)O)O)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
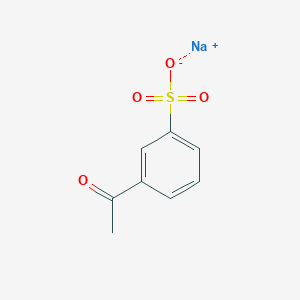
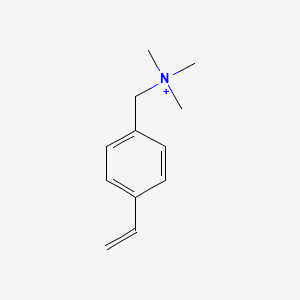
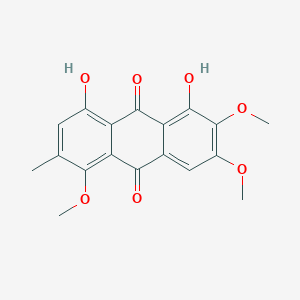
![(2'-(Diphenylamino)-[1,1'-biphenyl]-2-yl)diphenylphosphine oxide](/img/structure/B13143749.png)
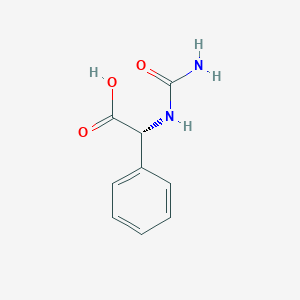


![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-diphenyl-](/img/structure/B13143774.png)
